molecular formula C11H8Cl2N2 B2941975 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole CAS No. 213179-56-7

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole

Cat. No.: B2941975
CAS No.: 213179-56-7
M. Wt: 239.1
InChI Key: FETOXIKBUBLDHT-DUXPYHPUSA-N
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Description

2-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-1H-imidazole ( 213179-56-7) is a high-purity chemical compound with a molecular formula of C11H8Cl2N2 and a molecular weight of 239.10 g/mol . It is an imidazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities . The imidazole ring is a key structural motif in many marketed therapeutic agents, including antifungals, anti-inflammatory drugs, and anticancer medications . Researchers value this specific compound for its structural features, particularly the ethenyl bridge linked to a 2,4-dichlorophenyl group, which is a common pharmacophore in the development of bioactive molecules. Similar structural motifs are found in known pharmacological agents, suggesting its potential utility in exploratory research, such as in the synthesis of novel compounds or as a building block in investigating structure-activity relationships (SAR) for anti-inflammatory, antimicrobial, and antifungal applications . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-3-1-8(10(13)7-9)2-4-11-14-5-6-15-11/h1-7H,(H,14,15)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETOXIKBUBLDHT-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323949
Record name 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666280
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

213179-56-7
Record name 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and imidazole as the primary starting materials.

    Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with imidazole in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.

    Ethenylation: The intermediate compound is then subjected to an ethenylation reaction using a suitable reagent like vinyl bromide or vinyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated or alkylated imidazole derivatives.

Scientific Research Applications

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Features

The compound’s structure is compared to key imidazole derivatives in Table 1.

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Biological Target
2-[(E)-2-(2,4-DCP)ethenyl]-1H-imidazole 1H-imidazole (E)-ethenyl linked to 2,4-dichlorophenyl (2,4-DCP) Antifungal/Antiviral (inferred)
Miconazole 1H-imidazole 2,4-DCP groups, methoxyethyl bridge Fungal ergosterol synthesis
Sertaconazole (FI-7045) 1H-imidazole 2,4-DCP groups, benzo[b]thienylmethoxy substituent Broad-spectrum antifungal
Econazole 1H-imidazole 4-chlorophenylmethoxy group, 2,4-DCP Topical antifungal
Clotrimazole 1H-imidazole Diphenylmethyl group Fungal CYP450 inhibition
Compound 10 (Kanhed et al., 2024) 1H-imidazole 2,4-DCP, 3,4-dimethoxyphenyl SARS-CoV-2 3CLpro enzyme

Key Observations :

  • The ethenyl group in the target compound distinguishes it from miconazole’s methoxyethyl bridge and sertaconazole’s bulky benzo[b]thienyl group.
  • Unlike clotrimazole’s diphenylmethyl group, the 2,4-DCP substituent in the target compound enhances halogen bonding, critical for binding to fungal cytochrome P450 enzymes .

Antifungal Activity :

  • Miconazole disrupts fungal ergosterol synthesis via CYP450 inhibition, with broad-spectrum efficacy .
  • Sertaconazole demonstrates superior activity against dermatophytes due to its benzo[b]thienyl group enhancing lipophilicity and membrane interaction .
  • The target compound’s ethenyl linkage may mimic miconazole’s dichlorophenyl interactions but lacks the methoxy group critical for CYP450 binding, suggesting reduced antifungal potency without structural optimization .

Antiviral Activity :

  • Imidazole derivatives like Compound 10 (IC50: 12.6 µM against SARS-CoV-2) show that electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhance antiviral activity. The target compound’s 2,4-DCP group, while electron-withdrawing, may require additional substituents for competitive binding .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property 2-[(E)-2-(2,4-DCP)ethenyl]-1H-imidazole Miconazole Nitrate Sertaconazole
Water Solubility Likely low (inferred) 0.03 mg/mL <0.01 mg/mL
LogP (Lipophilicity) ~4.5 (predicted) 6.2 7.1
Crystal Packing Halogen bonds, C–H⋯π interactions Polymorph-dependent Stable monoclinic form

Key Observations :

  • The target compound’s low solubility aligns with miconazole nitrate, necessitating formulation strategies like nanomicelles or co-solvents .

Biological Activity

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The unique structure of this compound, characterized by a 2,4-dichlorophenyl group attached to an ethenyl chain linked to an imidazole ring, suggests promising biological properties.

  • Molecular Formula : C11H8Cl2N2
  • CAS Number : 213179-56-7
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may modulate signaling pathways involved in cell growth, apoptosis, and immune response. Specific interactions with enzymes and receptors can lead to inhibition or activation of critical biological processes.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies indicate that this compound shows notable activity against various pathogens.

PathogenZone of Inhibition (mm)
Staphylococcus aureus28
Escherichia coli32
Bacillus subtilis31
Candida albicans33

These results suggest that this compound can be effective against both bacterial and fungal infections, aligning with findings from related studies on imidazole derivatives .

Antifungal Activity

In vivo studies have shown that the compound exhibits high antifungal activity against dermatophytes while demonstrating lower efficacy against Candida species. This differential effectiveness highlights the potential for targeted therapeutic applications in treating specific fungal infections .

Anticancer Potential

The imidazole ring structure has been linked to anticancer properties. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that these compounds can interfere with cell cycle regulation and promote programmed cell death in malignant cells .

Study on Antimicrobial Efficacy

A study conducted by Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity against common pathogens. Among the tested compounds, those structurally related to this compound demonstrated significant antibacterial effects, particularly against S. aureus and E. coli. The findings are summarized in the following table:

CompoundE. coliP. aeruginosaB. subtilisA. nigerC. albicans
5a15 mm19 mm21 mm20 mm19 mm
Streptomycin (control)28 mm32 mm31 mm33 mm33 mm

This study underscores the potential of imidazole derivatives as effective antimicrobial agents .

Toxicological Assessment

Toxicological evaluations have shown that imidazole derivatives, including this compound, exhibit low toxicity profiles in animal models. Studies indicated no significant ocular or dermal irritation at therapeutic doses, and no evidence of mutagenic or carcinogenic effects was found during chronic toxicity assessments .

Q & A

Q. What are the primary synthetic routes for 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole, and how is structural purity validated?

  • Methodological Answer : Synthesis often involves multi-step reactions, including nucleophilic substitutions and reductions. For example, alternative routes start with 2,4-dichloroacetophenone, followed by substitution and SN reactions with imidazole derivatives . Structural validation employs infrared spectroscopy (IR) for functional groups, nuclear magnetic resonance (NMR) for hydrogen and carbon environments, and elemental analysis to confirm purity (e.g., discrepancies ≤0.3% between calculated and observed values) .

Q. What are the key applications of this compound in scientific research?

  • Methodological Answer : The compound is a critical intermediate in synthesizing antifungal agents like econazole and miconazole, targeting fungal sterol 14α-demethylase enzymes . It is also explored in agrochemical fungicides to combat plant pathogens, leveraging its imidazole core for broad-spectrum activity .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?

  • Methodological Answer : Solubility is assessed in polar/non-polar solvents (e.g., ethanol, DMSO) via gravimetric analysis. Stability studies use thermal gravimetric analysis (TGA) to determine decomposition temperatures (e.g., ~258°C) and high-performance liquid chromatography (HPLC) to monitor degradation under stress conditions (e.g., UV exposure) .

Q. What spectroscopic techniques are used to resolve ambiguities in structural assignments?

  • Methodological Answer : Combined 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, while mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities, though computational methods (DFT) are often used for conformational analysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Methodological Answer : Systematic optimization employs Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C vs. Raney Ni), and temperature. For example, using tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent improved yields by 15% in analogous imidazole syntheses .

Q. What mechanistic insights explain its antifungal activity, and how can binding affinity be enhanced?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) reveal interactions with fungal cytochrome P450 enzymes, where the imidazole nitrogen coordinates to the heme iron. Modifications like halogenation (e.g., adding -Cl groups) enhance hydrophobic interactions with active-site residues .

Q. How should researchers address contradictions in toxicity data across studies?

  • Methodological Answer : Discrepancies in LD₅₀ values (e.g., 189 mg/kg vs. 5600 mg/kg in rodents) may arise from administration routes (intraperitoneal vs. oral) or species-specific metabolism. Cross-species comparative studies and in vitro hepatocyte assays are recommended to reconcile data .

Q. What environmental persistence and degradation pathways are associated with this compound?

  • Methodological Answer : Aerobic soil metabolism studies using ¹⁴C-labeled analogs track degradation half-lives (t₁/₂). Photolysis under UV light identifies byproducts (e.g., dichlorophenols), while LC-MS/MS quantifies residual concentrations in water systems .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved efficacy?

  • Methodological Answer : SAR studies focus on substituent effects:
  • Electron-withdrawing groups (e.g., -Cl) enhance membrane permeability.
  • Allyloxy side chains (e.g., in enilconazole analogs) improve bioavailability .
    Computational QSAR models (e.g., CoMFA) prioritize candidates for synthesis .

Q. What strategies mitigate spectral data inconsistencies in novel derivatives?

  • Methodological Answer :
    Contradictions in NMR/IR data often stem from tautomerism or solvent effects. Standardizing solvents (e.g., deuterated DMSO) and variable-temperature NMR resolves dynamic equilibria. Redundant synthetic routes (e.g., alternative protecting groups) confirm structural assignments .

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